molecular formula C12H7ClFN3O B15065451 5-Chloro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one

5-Chloro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one

Cat. No.: B15065451
M. Wt: 263.65 g/mol
InChI Key: RQEJHEUZNPPMIS-UHFFFAOYSA-N
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Description

5-Chloro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and material science. This compound features a pyrazolo[3,4-b]pyridine core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-(2-fluorophenyl)-1H-pyrazole-3-carbaldehyde with 4-N,N-dimethylaminopyridine (DMAP), triethylamine, and pyridine-3-sulfonyl chloride in dichloromethane. The reaction is carried out at temperatures ranging from 10°C to 35°C, followed by crystallization to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups.

Scientific Research Applications

5-Chloro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could act as an inhibitor of protein kinases, which play a crucial role in cell signaling and regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C12H7ClFN3O

Molecular Weight

263.65 g/mol

IUPAC Name

5-chloro-1-(2-fluorophenyl)-7H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C12H7ClFN3O/c13-8-5-7-6-15-17(11(7)16-12(8)18)10-4-2-1-3-9(10)14/h1-6H,(H,16,18)

InChI Key

RQEJHEUZNPPMIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C3=C(C=C(C(=O)N3)Cl)C=N2)F

Origin of Product

United States

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